

physicochemical properties of 4-Methylbenzo[d]thiazole-2(3H)-thione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylbenzo[d]thiazole-2(3H)-thione

Cat. No.: B1588168

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Methylbenzo[d]thiazole-2(3H)-thione**

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.^{[1][2]} Derivatives of this bicyclic system, composed of fused benzene and thiazole rings, exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3]} Within this important class, **4-Methylbenzo[d]thiazole-2(3H)-thione** represents a key molecule, serving both as a potential therapeutic agent and a versatile intermediate for the synthesis of more complex drug candidates.^[4]

The introduction of a methyl group at the 4-position and the presence of a thione functional group at the 2-position significantly influence the molecule's steric and electronic properties.^[4] A comprehensive understanding of its physicochemical characteristics is therefore not merely an academic exercise; it is a critical prerequisite for any rational drug design and development program. These properties govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and potential as a synthetic building block.

This technical guide provides a detailed examination of the core physicochemical properties of **4-Methylbenzo[d]thiazole-2(3H)-thione**. It is designed for researchers, medicinal chemists,

and drug development professionals, offering not just data, but also the underlying scientific context, established experimental protocols for verification, and insights into the implications of these properties for future research.

Molecular Identity and Structure

Accurate identification is the foundation of all chemical and biological studies. The key identifiers for **4-Methylbenzo[d]thiazole-2(3H)-thione** are summarized below.

Property	Value
IUPAC Name	4-methyl-1,3-benzothiazole-2(3H)-thione
CAS Number	2268-77-1[5][6][7]
Molecular Formula	C ₈ H ₇ NS ₂ [5]
Molecular Weight	181.28 g/mol [5][8]
Canonical SMILES	CC1=C2C(=CC=C1)SC(=S)N2[5]
InChI Key	JACGKHGTBZGVMW-UHFFFAOYSA-N

Structural Elucidation: The Thiol-Thione Tautomerism

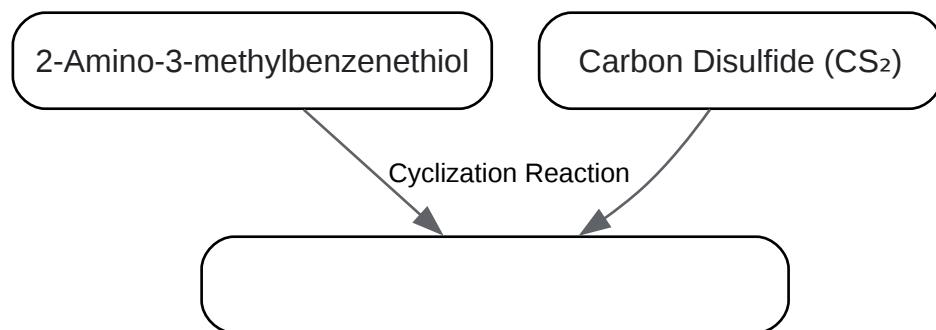
A critical structural feature of this molecule, and its parent 2-mercaptobenzothiazole, is the existence of tautomerism. While the name "mercaptobenzothiazole" implies a thiol (-SH) group, extensive spectroscopic and theoretical studies have confirmed that the molecule exists predominantly in the more stable thione form, characterized by a carbon-sulfur double bond (C=S) and a proton on the nitrogen atom (N-H).[9][10] This stability is significant, as the thione form dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity.

Caption: Thiol-Thione tautomerism of the 4-methylbenzothiazole core.

Core Physicochemical Properties

The physicochemical properties of a compound are pivotal in determining its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties for **4-Methylbenzo[d]thiazole-2(3H)-thione**.

Property	Value / Observation	Significance in Drug Development
Appearance	White to yellow powder or crystals	Provides a primary indicator of material identity and purity.
Melting Point	Not experimentally determined. The parent compound, 2-mercaptobenzothiazole, melts at 177–181 °C.[10]	A sharp melting point is a key indicator of purity. It also influences formulation choices, particularly for solid dosage forms, and thermal stability.
Boiling Point	308.7 °C at 760 mmHg (Predicted)[5]	Relevant for purification via distillation in a manufacturing setting, although less critical for a solid compound intended for pharmaceutical use.
Solubility	Predicted to have low aqueous solubility. The related 2-amino-4-methylbenzothiazole is sparingly soluble in water (<1 mg/mL).[11] Likely soluble in organic solvents like DMSO, ethers, and acetone.[12]	Directly impacts bioavailability. Poor aqueous solubility is a major challenge in drug formulation and requires strategies like salt formation or advanced delivery systems.[1]
pKa	Not experimentally determined. The N-H proton is acidic.	Governs the ionization state of the molecule at physiological pH, which affects solubility, membrane permeability, and binding to biological targets.
LogP (Octanol/Water)	Not experimentally determined. The analog 2-amino-4-methylbenzothiazole has a calculated XLogP3 of 2.4, suggesting lipophilicity.[1]	A measure of lipophilicity, which is crucial for predicting membrane permeability and oral absorption (ADME properties). Values in the 1-3 range are often targeted.


Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key peaks would include N-H stretching (around $3100\text{-}3300\text{ cm}^{-1}$), aromatic C-H stretching ($\sim 3000\text{ cm}^{-1}$), a strong C=S (thione) stretching vibration (typically $1050\text{-}1250\text{ cm}^{-1}$), and C=C stretching from the aromatic rings ($1450\text{-}1600\text{ cm}^{-1}$).[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would provide clear structural information. Expected signals include a singlet for the methyl (CH_3) protons (around 2.0-2.5 ppm), several signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and a broad singlet for the N-H proton, which may be exchangeable with D_2O .[14][15][16]
 - ^{13}C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the aromatic carbons, and a characteristic downfield signal for the thione carbon (C=S), often observed above 180 ppm.[14][15][16]
- UV-Visible Spectroscopy: Due to its conjugated aromatic system, **4-Methylbenzo[d]thiazole-2(3H)-thione** is expected to absorb UV radiation. The spectrum would likely display strong absorptions corresponding to $\pi \rightarrow \pi^*$ electronic transitions of the benzothiazole ring system.[14][17]

Synthesis and Chemical Reactivity

A common and efficient method for synthesizing the benzothiazole-2-thione scaffold is through the reaction of the corresponding ortho-substituted aminothiophenol with a source of carbon disulfide.[4]

[Click to download full resolution via product page](#)

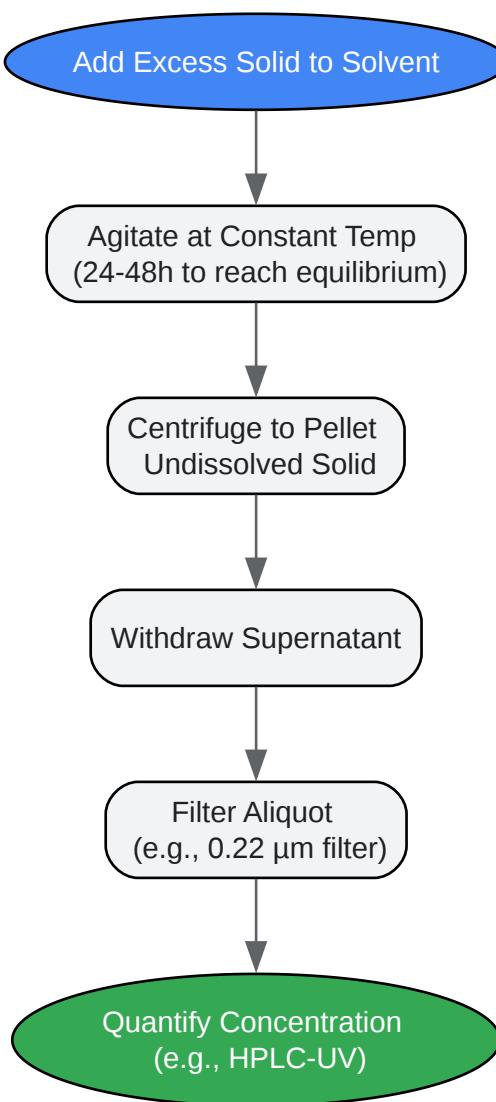
Caption: General synthetic pathway for **4-Methylbenzo[d]thiazole-2(3H)-thione**.

The primary sites of reactivity on the molecule are the nucleophilic sulfur of the thione group and the acidic proton on the nitrogen. These sites allow for reactions such as S-alkylation and N-alkylation, making the compound a valuable building block for creating a library of derivatives for structure-activity relationship (SAR) studies.[4][10] The methyl group at the 4-position introduces steric hindrance and can electronically influence the reactivity of the adjacent aromatic ring.[4]

Experimental Protocols for Physicochemical Determination

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are established methodologies for determining the key physicochemical properties discussed.

A. Solubility Determination (Shake-Flask Method)


This is the gold-standard method for determining the equilibrium solubility of a compound.[18]

Methodology:

- Preparation: Add an excess amount of solid **4-Methylbenzo[d]thiazole-2(3H)-thione** to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to

ensure equilibrium is reached.

- Separation: After equilibration, centrifuge the vials to pellet the excess solid.
- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Filtration: Filter the aliquot through a suitable low-binding syringe filter (e.g., 0.22 μ m PVDF).
- Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

B. Melting Point Determination (Capillary Method)

This standard technique provides a quick and reliable measure of a crystalline solid's purity.[18]

Methodology:

- Sample Preparation: Ensure the sample is pure and completely dry. Finely crush a small amount of the crystals.
- Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
- Measurement: Place the capillary tube into the heating block of a melting point apparatus.
- Heating: Heat rapidly to approximately 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate measurement.
- Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

C. pKa Determination (Potentiometric Titration)

This method accurately determines the acid dissociation constant by monitoring pH changes during titration.[18]

Methodology:

- Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water is required for compounds with low aqueous solubility).
- Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

- Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Implications for Research and Drug Development

The physicochemical profile of **4-Methylbenzo[d]thiazole-2(3H)-thione** provides critical guidance for its application in drug discovery.

- Lipophilicity and Solubility: The predicted lipophilicity (high LogP) and low aqueous solubility suggest that while the molecule may readily cross cell membranes, it will likely present formulation challenges.^[1] Researchers should anticipate the need for solubility-enhancement techniques for *in vivo* studies.
- Chemical Reactivity: The presence of the acidic N-H proton and the thione group provides clear handles for synthetic modification. This allows for the creation of derivative libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and improved physicochemical properties.^[4]
- Scaffold Potential: As a derivative of the benzothiazole core, this molecule is an excellent starting point for programs targeting a wide range of diseases.^[2] Its established synthetic routes and potential for chemical diversification make it an attractive scaffold for generating novel intellectual property.

In conclusion, **4-Methylbenzo[d]thiazole-2(3H)-thione** is a compound of significant interest, backed by the proven biological relevance of its core scaffold. A thorough understanding and experimental validation of its physicochemical properties are essential first steps for any research program aiming to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylbenzo[d]thiazole-2(3H)-thione | 2268-77-1 | Benchchem [benchchem.com]
- 5. Pi Chemicals System - PI-45337 4-Methylbenzo[d]thiazole-2(3H)-thione (2268-77-1) [internal.pipharm.com]
- 6. 4-Methylbenzo[d]thiazole-2(3H)-thione (1 x 1 g) | Reagentia [reagentia.eu]
- 7. 2268-77-1|4-Methylbenzo[d]thiazole-2(3H)-thione|BLD Pharm [bldpharm.com]
- 8. 6-Methylbenzo[D]thiazole-2-thiol | C8H7NS2 | CID 7060852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 11. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 15. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Methylbenzo[d]thiazole-2(3H)-thione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588168#physicochemical-properties-of-4-methylbenzo-d-thiazole-2-3h-thione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com